molecular formula C12H19NO3 B13007443 3-(Triethoxymethyl)pyridine

3-(Triethoxymethyl)pyridine

Cat. No.: B13007443
M. Wt: 225.28 g/mol
InChI Key: CTZOHFRDFXZDHI-UHFFFAOYSA-N
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Description

3-(Piperidin-4-ylmethoxy)pyridine is a pyridine-based small molecule identified as a potent inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme critical for regulating histone H3 lysine 4 (H3K4) methylation . LSD1 overexpression is implicated in cancers such as acute myeloid leukemia and breast cancer, making it a therapeutic target . The compound features a pyridine core substituted with a piperidin-4-ylmethoxy group at the 3-position, which enhances binding to LSD1’s substrate pocket . Its optimized structure achieves nanomolar inhibitory activity (Ki = 29 nM) and high selectivity against monoamine oxidases (MAO-A/B), minimizing off-target effects .

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

3-(triethoxymethyl)pyridine

InChI

InChI=1S/C12H19NO3/c1-4-14-12(15-5-2,16-6-3)11-8-7-9-13-10-11/h7-10H,4-6H2,1-3H3

InChI Key

CTZOHFRDFXZDHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CN=CC=C1)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Triethoxymethyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with triethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of 3-(Triethoxymethyl)pyridine may involve continuous flow processes to ensure high yield and purity. Catalysts such as zeolites or metal oxides can be employed to enhance the reaction efficiency. The use of advanced purification techniques like distillation and crystallization ensures the removal of impurities and the isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-(Triethoxymethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium catalyst, ethanol.

    Substitution: Alkyl halides, organometallic reagents, aprotic solvents.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(Triethoxymethyl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex pyridine derivatives and heterocyclic compounds .

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structural similarity to natural pyridine-containing molecules makes it a valuable tool in biochemical assays .

Medicine: Its ability to interact with specific molecular targets in the body makes it a promising candidate for drug design .

Industry: In the industrial sector, 3-(Triethoxymethyl)pyridine is used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of 3-(Triethoxymethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. In receptor-mediated processes, it can act as an agonist or antagonist, influencing cellular signaling and physiological responses .

Comparison with Similar Compounds

Structural Features and Inhibitory Activity

Key structural comparisons with related compounds are summarized below:

Compound Core Structure R3 Substituent R5/R6 Substituents LSD1 Ki (nM) MAO-B Selectivity (vs. LSD1)
3-(Piperidin-4-ylmethoxy)pyridine (17) Pyridine Piperidin-4-ylmethoxy R5: 4-Cyanophenyl; R6: -Me 29 >640×
Compound 41 Benzene Piperidin-4-ylmethoxy R6: -Me 1,200 Not reported
Compound 5 Pyridine Piperidin-4-ylmethoxy R5: 4-Cyanophenyl; R6: -H 2,300 ~100×
Compound 22 Pyridine Piperidin-4-ylmethoxy R6: -OCF3 43 >160×

Key Findings :

  • Pyridine vs. Benzene Core : Replacing benzene (compound 41) with pyridine (compound 17) improves LSD1 inhibition by ~40-fold due to enhanced electrostatic interactions with FAD and Tyr761 in LSD1’s active site .
  • Substituent Effects: R5: The 4-cyanophenyl group (compound 17) optimizes hydrophobic interactions with Val333 and Phe538 . R6: Para-substituents (-Me, -CF3, -OCF3) enhance activity. For example, -OCF3 (compound 22) increases potency by 79-fold compared to unsubstituted analogs . R3: The piperidin-4-ylmethoxy group is essential; replacing it with non-basic groups (e.g., compound 43 with -NH-) abolishes activity .

Enzyme Selectivity

3-(Piperidin-4-ylmethoxy)pyridine derivatives exhibit exceptional selectivity against MAO isoforms:

Compound LSD1 Ki (nM) MAO-A Ki (μM) MAO-B Ki (μM) Selectivity (MAO-B/LSD1)
17 29 >100 18.6 >640×
16 34 >100 5.5 >160×
22 43 >100 2.6 >60×
  • Mechanistic Insight : Bulky R6 substituents (e.g., -CF3, -OCF3) reduce MAO-B binding while enhancing LSD1 affinity, likely due to steric clashes in MAO-B’s narrower active site .

Cellular Activity and Toxicity

  • H3K4me2 Modulation : Compound 17 increased H3K4me2 levels in MV4-11 leukemia cells at 1 μM, confirming target engagement .
  • Antiproliferative Effects: Leukemia Cells: EC50 = 0.28–0.86 μM (MLL-rearranged lines) . Solid Tumors: EC50 = 2.1–8.6 μM (breast cancer) . Normal Cells: No significant toxicity (EC50 > 20 μM in fibroblasts) .

Molecular Binding Insights (Docking Studies)

  • Pyridine Core : Forms π-π interactions with FAD and hydrogen bonds with Tyr761 .
  • Piperidin-4-ylmethoxy Group : Stabilizes binding via ionic interaction with Asp555 (distance: 2.8 Å) .
  • R6 -Me Group : Engages in van der Waals interactions with Met332 (3.3–4.8 Å), optimizing hydrophobic packing .

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